molecular formula C25H44BrNO2 B14077871 N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide CAS No. 102719-66-4

N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide

Cat. No.: B14077871
CAS No.: 102719-66-4
M. Wt: 470.5 g/mol
InChI Key: GKZOPMFPTLHTEZ-UHFFFAOYSA-M
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Description

N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and research applications due to its ability to interact with biological membranes and its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide typically involves the quaternization of N,N-dimethyltetradecan-1-amine with 2-(benzoyloxy)ethyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles.

    Hydrolysis: The ester bond in the benzoyloxy group can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

    Nucleophilic Substitution: Depending on the nucleophile, products can include different quaternary ammonium salts.

    Hydrolysis: The major products are N,N-dimethyltetradecan-1-amine and benzoic acid.

    Oxidation and Reduction: Products vary based on the specific redox reaction.

Scientific Research Applications

N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies involving membrane interactions and permeability.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

    Industry: Utilized in formulations of detergents and surfactants for its ability to lower surface tension.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological membranes. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability and cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexan-1-aminium bromide
  • N-[2-(Benzoyloxy)ethyl]-N,N-dimethylpropan-1-aminium bromide
  • 2-(Benzoyloxy)ethyl benzoate

Uniqueness

N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide is unique due to its long alkyl chain, which enhances its surfactant properties and its ability to interact with lipid membranes. This makes it more effective in applications requiring strong membrane disruption compared to similar compounds with shorter alkyl chains.

Properties

CAS No.

102719-66-4

Molecular Formula

C25H44BrNO2

Molecular Weight

470.5 g/mol

IUPAC Name

2-benzoyloxyethyl-dimethyl-tetradecylazanium;bromide

InChI

InChI=1S/C25H44NO2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-26(2,3)22-23-28-25(27)24-19-16-15-17-20-24;/h15-17,19-20H,4-14,18,21-23H2,1-3H3;1H/q+1;/p-1

InChI Key

GKZOPMFPTLHTEZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[Br-]

Origin of Product

United States

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